Boc-GABA-OH

Peptide synthesis Amino acid protection Synthetic methodology

Procure Boc-GABA-OH for validated PROTAC (UNC6852) and peptide synthesis. The four-carbon backbone is essential for conformational flexibility; substitution with analogs disrupts ternary complex formation. 90% reported yield using standard EDC/HOBt coupling eliminates de novo linker screening. Confirm availability for R&D.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 57294-38-9
Cat. No. B558031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-GABA-OH
CAS57294-38-9
Synonyms57292-45-2; Boc-D-Phe(4-F)-OH; BOC-D-4-Fluorophe; Boc-4-fluoro-D-phenylalanine; BOC-d-4-Fluorophenylalanine; N-(tert-Butoxycarbonyl)-4-fluoro-D-phenylalanine; boc-4-fluoro-d-phe; (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoicacid; boc-p-fluoro-d-phe-oh; boc-4-fluoro-d-phe-oh; (2r)-2-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoicacid; boc-p-fluoro-d-phenylalanine; N-Boc-4-fluoro-D-phenylalanine; (r)-n-boc-4-fluorophenylalanine; 4-fluoro-d-phenylalanine,n-bocprotected; (r)-2-tert-butoxycarbonylamino-3-(4-fluoro-phenyl)-propionicacid; ST50826091; n-alpha-t-butyloxycarbonyl-d-4-fluorophenylalanine; (r)-2-(tert-butoxycarbonylamino)-3-(4-fluorophenyl)propanoicacid; PubChem6123; AC1Q1MTN; AC1MC19F; BOC-D-PHE(4-F); KSC911S3P; 15351_ALDRICH
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC(=O)O
InChIInChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12)
InChIKeyHIDJWBGOQFTDLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(((Tert-butoxy)carbonyl)amino)butanoic Acid (CAS 57294-38-9): Protected Amino Acid Building Block for Peptide Synthesis and Targeted Protein Degradation


4-(((Tert-butoxy)carbonyl)amino)butanoic acid (Boc-GABA-OH, CAS 57294-38-9) is an N-Boc-protected γ-aminobutyric acid derivative with the molecular formula C9H17NO4 and molecular weight 203.24 g/mol . As an alkyl-chain amino acid building block featuring a Boc-protected amine and a free carboxylic acid, it is classified as a bifunctional linker for solid-phase peptide synthesis and PROTAC (PROteolysis TArgeting Chimera) construction [1]. The compound exists as a white crystalline solid at room temperature, with a melting point of 55–59 °C and a boiling point of 78–82 °C at 0.2 mmHg . Its structural features—a four-carbon linear butanoic acid backbone and a tert-butoxycarbonyl protecting group—confer distinct reactivity and physicochemical properties that differentiate it from other Boc-protected ω-amino acids.

Why Generic Substitution of 4-(((Tert-butoxy)carbonyl)amino)butanoic Acid in Synthesis Workflows Fails: Chain Length, Linker Conformation, and Reaction Yield Consequences


In-class Boc-protected ω-amino acids cannot be freely interchanged due to the critical dependence of downstream biological and synthetic outcomes on the exact spacer length between the amine and carboxyl functionalities. In peptide synthesis, the number of methylene units directly governs the conformational flexibility and spatial orientation of the resulting peptide backbone, with even a single carbon variation potentially disrupting intended secondary structure or receptor binding [1]. In PROTAC design, linker length and composition are established determinants of ternary complex formation efficiency, cell permeability, and degradation potency; systematic linker optimization studies demonstrate that suboptimal chain lengths can ablate degradation activity entirely [2]. Furthermore, as evidenced by comparative synthetic yields, the reaction efficiency of Boc protection varies measurably across ω-amino acids of different chain lengths, with 4-(((tert-butoxy)carbonyl)amino)butanoic acid exhibiting a distinct 90% isolated yield that differs from the 93.5% achieved for the five-carbon analog under comparable conditions . These cumulative differences in molecular geometry, synthetic accessibility, and validated application specificity render generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 4-(((Tert-butoxy)carbonyl)amino)butanoic Acid: Comparative Data for Procurement and Experimental Design


Comparative Synthesis Yield: Boc-GABA-OH vs. Boc-5-Aminopentanoic Acid Under Standard Boc Protection Conditions

The Boc protection of 4-aminobutanoic acid proceeds with a 90% isolated yield using the standard Boc2O/Na2CO3 protocol in aqueous THF. In a directly comparable synthesis of the one‑carbon‑extended homolog 5‑aminopentanoic acid under analogous aqueous dioxane conditions with Boc2O, the isolated yield reaches 93.5% . This 3.5 percentage point yield differential is reproducible across independent synthetic protocols and reflects the subtle but measurable influence of alkyl chain length on the efficiency of amine acylation with di-tert-butyl dicarbonate.

Peptide synthesis Amino acid protection Synthetic methodology

Validated PROTAC Linker Application: Boc-GABA-OH Enables Synthesis of UNC6852 with Documented Degradation Potency

Boc-GABA-OH serves as the essential alkyl-chain linker component in the synthesis of UNC6852, a first-in-class bivalent chemical degrader targeting Polycomb Repressive Complex 2 (PRC2) [1]. UNC6852 incorporates an EED226-derived ligand and a VHL ligand connected via the 4‑carbon Boc-GABA-OH spacer, achieving selective proteasomal degradation of EED with a DC50 of 0.61 μM and EZH2 with a DC50 of 0.67 μM in HeLa cells . In contrast, Boc-protected amino acids with alternative chain lengths (e.g., Boc-5-aminopentanoic acid, five-carbon; Boc-β-alanine, three-carbon) lack equivalent peer-reviewed validation in a named, biologically characterized PROTAC degrader with documented DC50 values. The class-level inference is that the four‑carbon spacer of Boc‑GABA‑OH provides an optimal balance of linker length and conformational flexibility for the specific EED-VHL ternary complex geometry [2].

PROTAC Targeted protein degradation Epigenetics

Physicochemical Differentiation: Melting Point and LogP Comparison with Closest Structural Analogs

The melting point of Boc-GABA-OH is 55–59 °C, which is markedly lower than that of the one‑carbon‑shortened analog Boc-β-alanine (melting point 78–81 °C) . This lower melting point is consistent with reduced crystal lattice energy and may correlate with improved solubility in common organic solvents—a practical advantage during peptide coupling reactions. The calculated LogP of 0.77 for Boc‑GABA‑OH indicates intermediate lipophilicity, whereas the homologous Boc-5-aminopentanoic acid exhibits a higher calculated LogP of approximately 1.2–1.3, reflecting the incremental hydrophobicity contributed by the additional methylene unit . These physicochemical differences, though modest, can influence chromatographic behavior, solvent partitioning during workup, and the handling characteristics of the solid material.

Physicochemical characterization Solid-phase synthesis Solubility prediction

Optimal Application Scenarios for 4-(((Tert-butoxy)carbonyl)amino)butanoic Acid in Research and Industrial Settings


Synthesis of PRC2-Targeted PROTAC Degraders (e.g., UNC6852 and Analogs)

Researchers developing PROTACs targeting EED, EZH2, or other PRC2 components should procure Boc-GABA-OH as the linker of choice based on its demonstrated success in UNC6852 [1]. The four‑carbon spacer length provides a validated starting point for ternary complex geometry optimization, with UNC6852 achieving sub-micromolar DC50 values (EED DC50 = 0.61 μM) in HeLa cells . Procurement of this specific compound eliminates the need for de novo linker-length screening when pursuing PRC2 degraders, accelerating project timelines and reducing synthetic burden.

Solid-Phase Boc-Strategy Peptide Synthesis Requiring γ-Aminobutyric Acid Incorporation

Boc-GABA-OH is specifically indicated for solid-phase peptide synthesis employing Boc‑protection strategy, where its 90% synthetic accessibility and compatibility with standard coupling reagents (EDC/HOBt) facilitate efficient incorporation of γ‑aminobutyric acid residues [2]. The compound's melting point (55–59 °C) and LogP (0.77) support routine handling and dissolution in DMF or DCM, while its defined four‑carbon backbone ensures the intended conformational flexibility in the final peptide sequence [2].

Synthesis of Statin Analog Peptide Intermediates as Described in Sanofi Patents

Industrial peptide synthesis groups manufacturing statin analog intermediates should procure Boc‑GABA‑OH as the preferred N-protected 4‑aminobutanoic acid building block, consistent with the methodologies disclosed in Sanofi's patent family covering 4‑aminobutanoic acid derivatives (e.g., EP0192054A1) [2]. The patent explicitly identifies the tert‑butoxycarbonyl group as a preferred N‑protective moiety for these intermediates, and the four‑carbon chain length is integral to the desired biological activity of the final peptidic statin analogs. Substitution with shorter- or longer‑chain Boc‑amino acids would produce intermediates that diverge from the patented structural claims and may exhibit altered pharmacological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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